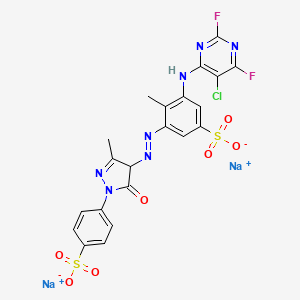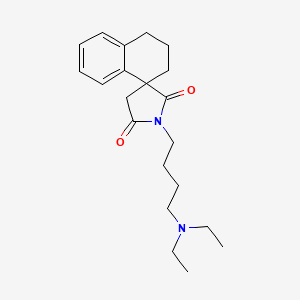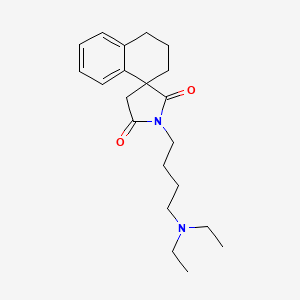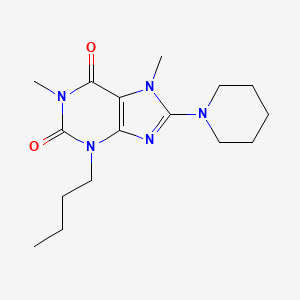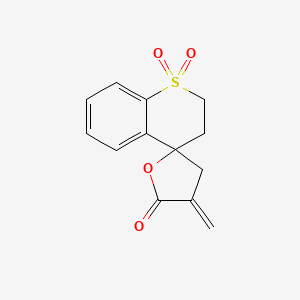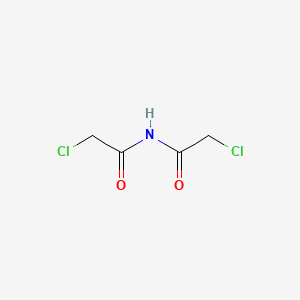
2-Chloro-n-(chloroacetyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n-(chloroacetyl)acetamide is an organic compound with the molecular formula C4H5Cl2NO2. It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms attached to the acetamide structure. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(chloroacetyl)acetamide typically involves the reaction of chloroacetyl chloride with acetamide in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:
CH3CONH2+ClCH2COCl→ClCH2CONHCH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-n-(chloroacetyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form chloroacetic acid and acetamide.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in aqueous or alcoholic media.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of chloroacetic acid and acetamide.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced amides or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n-(chloroacetyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-n-(chloroacetyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction is primarily driven by the electrophilic nature of the chloroacetyl group, which reacts with nucleophilic residues such as cysteine or lysine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A similar compound with a dimethylphenyl group instead of a chloroacetyl group.
Chloroacetamide: A simpler structure with only one chlorine atom.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with a dimethylphenyl group.
Uniqueness
2-Chloro-n-(chloroacetyl)acetamide is unique due to its dual chlorine substitution, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
4960-82-1 |
|---|---|
Molekularformel |
C4H5Cl2NO2 |
Molekulargewicht |
169.99 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroacetyl)acetamide |
InChI |
InChI=1S/C4H5Cl2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9) |
InChI-Schlüssel |
UWZCYHHAEYIVRW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


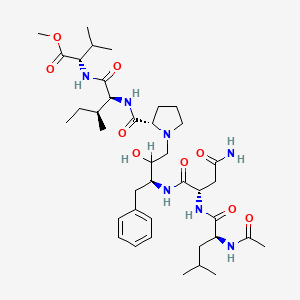
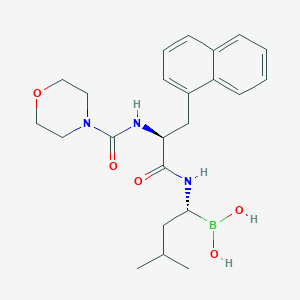
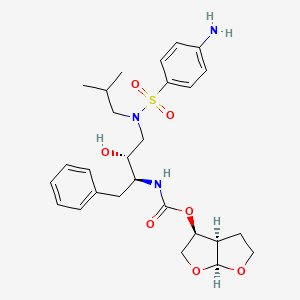
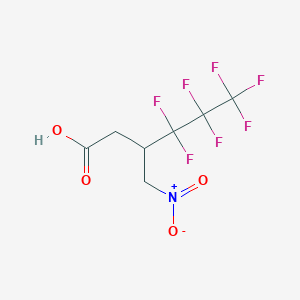
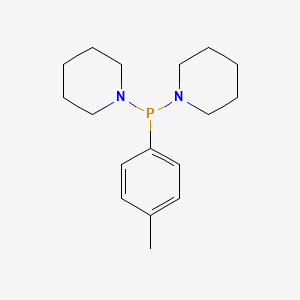
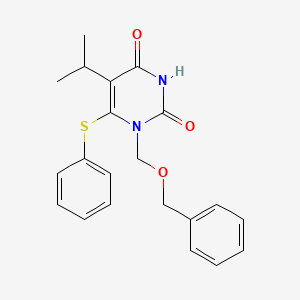
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
